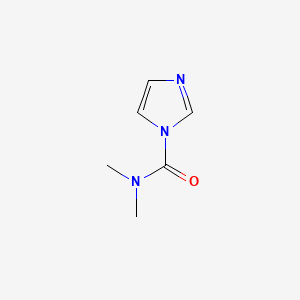
2-(1,3-thiazol-2-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C5H6N2S2. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
Mode of Action
These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-thiazol-2-yl)ethanethioamide are likely related to the inflammatory response, given the anti-inflammatory properties of similar compounds . Specifically, the compound may interfere with the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators .
Result of Action
Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-2-yl)ethanethioamide typically involves the reaction of 2-aminothiazole with ethanethioamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Thiazol-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives. The exact nature of the products will depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(1,3-Thiazol-2-yl)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research has explored its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1,3-thiazol-2-yl)ethanethioamide include other thiazole derivatives such as:
2-Aminothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxamide: Known for its biological activity and potential therapeutic applications.
Thiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological molecules. This makes it a valuable compound for research in drug development and enzyme inhibition .
Propriétés
Numéro CAS |
914208-27-8 |
|---|---|
Formule moléculaire |
C5H6N2S2 |
Poids moléculaire |
158.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



